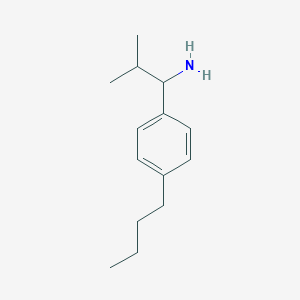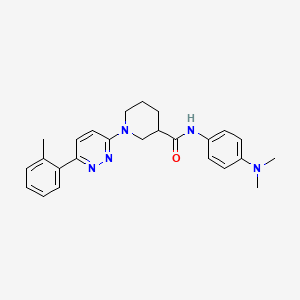
N-(4-(dimethylamino)phenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H29N5O and its molecular weight is 415.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
This compound's derivatives have been synthesized for their potential antimicrobial and antifungal activities. For instance, the synthesis processes often involve reactions with arylidinecyanothioacetamides or α-haloketones, leading to various nicotinamide derivatives and thienopyridine derivatives. These compounds were evaluated for their antimicrobial properties, showing promising results against certain bacteria and fungi strains (Othman, 2013).
Microwave-assisted Synthesis for Antioxidant and Antitumor Activities
Another research application involves the microwave-assisted synthesis of pyrazolopyridine derivatives, exploring their antioxidant and antitumor activities. The compounds exhibited significant activity against liver and breast cell lines, alongside antibacterial and antifungal properties, highlighting their potential in developing new treatments (El‐Borai et al., 2013).
Herbicide Action Mechanism
The compound's derivatives also find application in agriculture, particularly in understanding the action mechanism of pyridazinone herbicides. Research indicates that these compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity and offering insights into developing more effective herbicides (Hilton et al., 1969).
Antimicrobial Agents Development
Further studies have synthesized thiazolidinone derivatives from key intermediates containing the dimethylamino phenyl moiety. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Antitumor and Antioxidant Activities
Additionally, novel indane-amide substituted derivatives of this compound have been synthesized, showing promising antioxidant activities. This research underscores the potential of these compounds in therapeutic applications, particularly in managing oxidative stress-related diseases (Mohamed & El-Sayed, 2019).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-18-7-4-5-9-22(18)23-14-15-24(28-27-23)30-16-6-8-19(17-30)25(31)26-20-10-12-21(13-11-20)29(2)3/h4-5,7,9-15,19H,6,8,16-17H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHGSYBPFUMRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
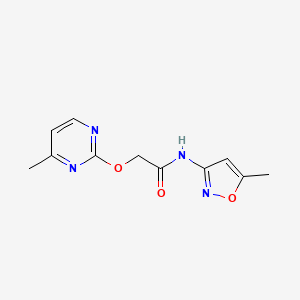
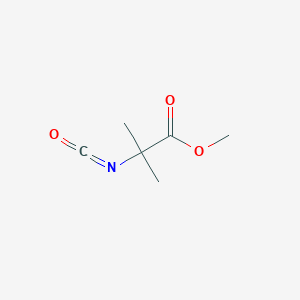
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)


![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)
![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)
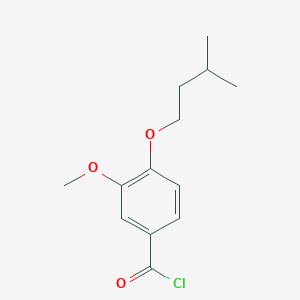
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)


